Tripotassium arsenite

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

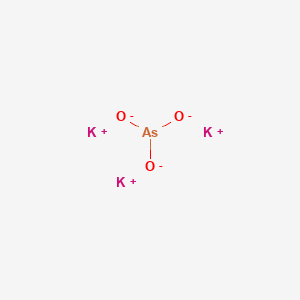

Tripotassium arsenite is an inorganic compound with the chemical formula KAsO₂. It exists in two forms: potassium meta-arsenite (KAsO₂) and potassium ortho-arsenite (K₃AsO₃). Both forms contain arsenite ions (AsO₃³⁻ or AsO₂⁻) with arsenic in the +3 oxidation state. Historically, potassium arsenite was used in medicinal tonics, such as Fowler’s solution, but due to its high toxicity and carcinogenic nature, its use has been discontinued in medicine .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Tripotassium arsenite can be prepared by heating arsenic trioxide (As₂O₃) with potassium hydroxide (KOH) in the presence of water. The reaction is as follows:

[ \text{As}_2\text{O}_3 (\text{aq}) + 2 \text{KOH} (\text{aq}) \rightarrow 2 \text{KAsO}_2 (\text{aq}) + \text{H}_2\text{O} ]

Industrial Production Methods

Industrial production of potassium arsenite involves similar methods but on a larger scale. The process requires precise control of reaction conditions to ensure the purity and concentration of the final product. The handling of arsenic compounds necessitates stringent safety measures due to their toxic nature .

Analyse Des Réactions Chimiques

Types of Reactions

Potassium arsenite undergoes various chemical reactions, including:

Oxidation: Potassium arsenite can be oxidized to form arsenate compounds.

Reduction: It can be reduced to elemental arsenic under certain conditions.

Substitution: Potassium arsenite can react with acids to yield toxic arsine gas (AsH₃).

Common Reagents and Conditions

Oxidation: Typically involves oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

Reduction: Reducing agents like zinc (Zn) or iron (Fe) can be used.

Substitution: Reactions with strong acids like hydrochloric acid (HCl) produce arsine gas.

Major Products

Oxidation: Forms potassium arsenate (K₃AsO₄).

Reduction: Produces elemental arsenic (As).

Substitution: Yields arsine gas (AsH₃) and other by-products.

Applications De Recherche Scientifique

Chemical Properties and Preparation

Tripotassium arsenite exists primarily in two forms: potassium meta-arsenite (KAsO₂) and potassium ortho-arsenite (K₃AsO₃). It is synthesized by reacting arsenic trioxide (As₂O₃) with potassium hydroxide (KOH) in aqueous conditions:

Chemical Synthesis and Reagent Use

This compound is employed in the synthesis of various arsenic compounds and serves as a reagent in chemical reactions. Its ability to act as a reducing agent makes it valuable in organic synthesis and analytical chemistry.

Biological Research

In biological studies, this compound is utilized to investigate its effects on cellular processes. Research has shown that it can inhibit specific enzymes, leading to oxidative stress and cell death, which is significant for understanding mechanisms of toxicity and potential therapeutic applications.

Environmental Studies

This compound's role in environmental science includes studies on arsenic contamination in water supplies. It is often analyzed for its environmental impact, particularly concerning its toxicity and long-term effects on ecosystems.

Historical Medical Applications

Historically, this compound was used in medicinal tonics such as Fowler's solution for treating conditions like anemia and psoriasis. However, due to its high toxicity, these applications have been largely discontinued.

Case Study 1: Toxicity Mechanisms

A study highlighted the mechanisms by which this compound induces toxicity in human cells. The compound binds to sulfhydryl groups in enzymes, disrupting redox balance and leading to apoptosis. This research underscores the importance of understanding arsenic's biochemical interactions for developing antidotes or therapeutic strategies against arsenic poisoning .

Case Study 2: Environmental Impact Assessment

Research conducted on groundwater contamination revealed that this compound significantly contributes to elevated arsenic levels in aquifers. The study emphasized the need for stringent monitoring of arsenic levels in drinking water sources to mitigate health risks associated with chronic exposure .

Mécanisme D'action

The toxicity of potassium arsenite arises from arsenic’s high affinity for sulfhydryl groups. This affinity allows arsenic to form bonds with sulfur-containing enzymes, impairing their functionality. Key enzymes affected include glutathione reductase, glutathione peroxidases, thioredoxin reductase, and thioredoxin peroxidase. These interactions disrupt cellular redox balance and lead to oxidative stress, ultimately causing cell death .

Comparaison Avec Des Composés Similaires

Similar Compounds

Potassium arsenate (K₃AsO₄): An inorganic compound used as a herbicide and pesticide.

Sodium arsenite (NaAsO₂): Another arsenic compound with similar uses and toxicity.

Uniqueness

Potassium arsenite is unique due to its historical use in medicine and its specific chemical properties, such as its ability to form different structures (meta-arsenite and ortho-arsenite). Its high toxicity and carcinogenic nature also distinguish it from other compounds .

Propriétés

Numéro CAS |

1332-10-1 |

|---|---|

Formule moléculaire |

AsK3O3 |

Poids moléculaire |

240.215 g/mol |

Nom IUPAC |

tripotassium;arsorite |

InChI |

InChI=1S/AsO3.3K/c2-1(3)4;;;/q-3;3*+1 |

Clé InChI |

OZYUYLWHROWIFJ-UHFFFAOYSA-N |

SMILES |

[O-][As]([O-])[O-].[K+].[K+].[K+] |

SMILES canonique |

[O-][As]([O-])[O-].[K+].[K+].[K+] |

Key on ui other cas no. |

36267-15-9 1332-10-1 |

Synonymes |

Fowler's solution potassium arsenite solution |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.